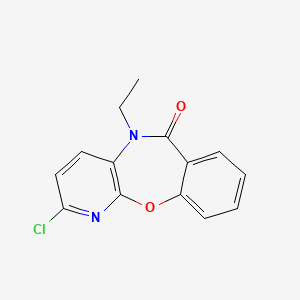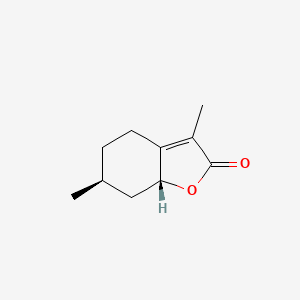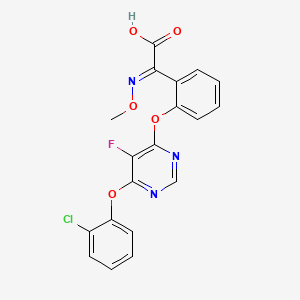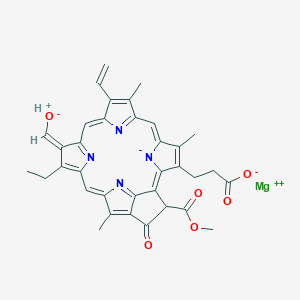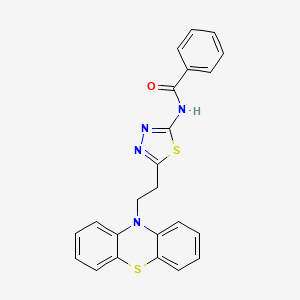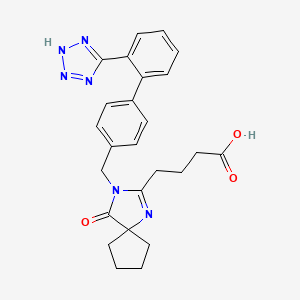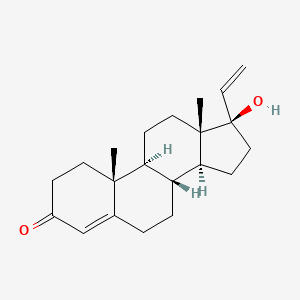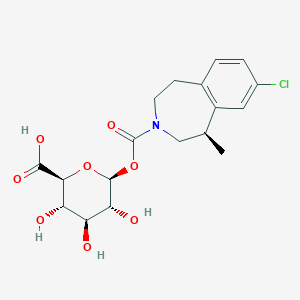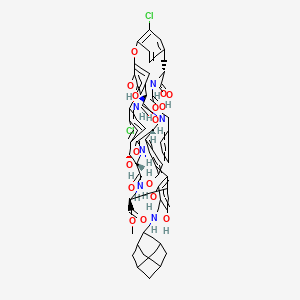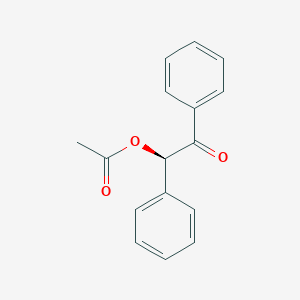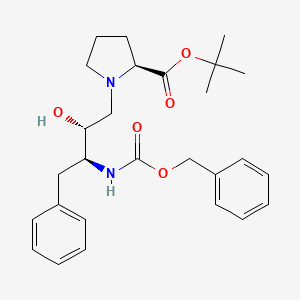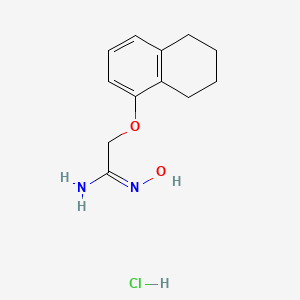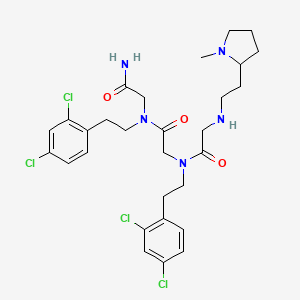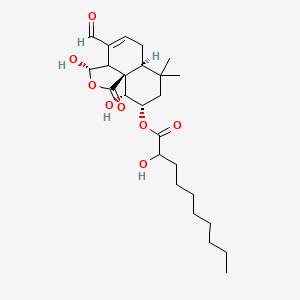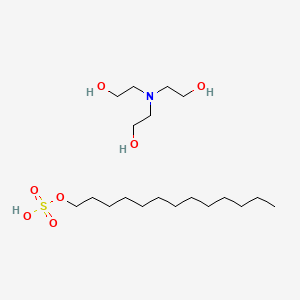
Monotridecyl sulfate monotriethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monotridecyl sulfate monotriethanolamine salt is a chemical compound formed by the reaction of tridecyl hydrogen sulfate with triethanolamine. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monotridecyl sulfate monotriethanolamine salt can be synthesized by reacting tridecyl hydrogen sulfate with triethanolamine in a 1:1 molar ratio. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure complete reaction and formation of the desired salt .
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of tridecyl hydrogen sulfate with triethanolamine. The process includes steps such as mixing, heating, and purification to obtain a high-purity product. The compound is then packaged in various quantities for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Monotridecyl sulfate monotriethanolamine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Monotridecyl sulfate monotriethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents
Mécanisme D'action
The mechanism of action of monotridecyl sulfate monotriethanolamine salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. In industrial applications, it helps in emulsifying and dispersing substances .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium tetradecyl sulfate: Another surfactant with similar properties but different molecular structure.
Magnesium sulfate: Used in different applications, primarily as a drying agent and in medicine.
Quaternary ammonium salts: Used as disinfectants and surfactants .
Uniqueness
Monotridecyl sulfate monotriethanolamine salt is unique due to its specific combination of tridecyl hydrogen sulfate and triethanolamine, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
71371-60-3 |
|---|---|
Formule moléculaire |
C19H43NO7S |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;8-4-1-7(2-5-9)3-6-10/h2-13H2,1H3,(H,14,15,16);8-10H,1-6H2 |
Clé InChI |
JDKIORRVWBZTQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


